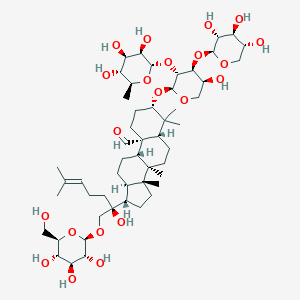

Gypenoside XLIX

Description

Propriétés

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEVCSJFNQWWDF-AZFNEDKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H86O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gypenoside XLIX: A Technical Guide to its Source, Natural Occurrence, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XLIX is a dammarane-type triterpenoid saponin, a class of natural products known for their diverse pharmacological activities. As a prominent bioactive constituent of the medicinal plant Gynostemma pentaphyllum (Thunb.) Makino, commonly known as Jiaogulan or Southern Ginseng, this compound has garnered significant interest within the scientific community.[1] This technical guide provides an in-depth overview of the sources, natural occurrence, and biological mechanisms of this compound, with a focus on providing practical information for research and development.

Natural Source and Occurrence

The primary and exclusive natural source of this compound is the perennial vine Gynostemma pentaphyllum.[1] This plant is widely distributed throughout Asia and has a long history of use in traditional medicine. While over 200 saponins (gypenosides) have been identified from G. pentaphyllum, this compound is considered one of its major active components.[2]

The concentration of this compound can vary depending on the specific part of the plant, geographical origin, and processing methods. While comprehensive quantitative data for this compound across different plant parts is limited, studies have reported the content of other major gypenosides in various parts of the plant. For instance, one study on G. pentaphyllum from Fujian, China, found that the content of Gypenoside XLVI ranged from 0.57% to 2.57% and Gypenoside LVI from 0.66% to 2.99% in the aerial parts.[3] Another study on a specific G. pentaphyllum extract reported the content of Gypenoside L to be 1.8% w/w and Gypenoside LI to be 1.4% w/w.[4][5][6] Cell suspension cultures of G. pentaphyllum have also been shown to produce gypenosides, with total gypenoside concentrations reaching up to 46.498 mg/g dry weight.[7]

Table 1: Quantitative Data of Major Gypenosides in Gynostemma pentaphyllum

| Gypenoside | Plant Part/Extract | Concentration | Reference |

| Gypenoside XLVI | Aerial Parts (Fujian) | 0.57% - 2.57% | [3] |

| Gypenoside LVI | Aerial Parts (Fujian) | 0.66% - 2.99% | [3] |

| Gypenoside L | Leaf Extract | 1.8% w/w | [4][5][6] |

| Gypenoside LI | Leaf Extract | 1.4% w/w | [4][5][6] |

| Total Gypenosides | Cell Suspension Culture | 46.498 mg/g dry weight | [7] |

Note: Data for this compound specifically is not available in the reviewed literature. The table provides context on the abundance of other major gypenosides.

Experimental Protocols

Isolation and Purification of this compound from Gynostemma pentaphyllum

The following is a representative protocol for the isolation and purification of gypenosides, including this compound, from the aerial parts of G. pentaphyllum. This protocol is a composite based on established methodologies for saponin extraction and purification.

1. Extraction:

-

Material Preparation: Air-dried and powdered aerial parts of Gynostemma pentaphyllum.

-

Solvent Extraction: The powdered plant material is extracted with 70-80% ethanol at reflux for 2-3 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol.

-

Solvent Partitioning: The resulting aqueous concentrate is then partitioned successively with petroleum ether (to remove non-polar compounds like fats and pigments) and n-butanol. The gypenosides will preferentially partition into the n-butanol layer.

-

Final Concentration: The n-butanol extract is concentrated to dryness under reduced pressure to yield the crude gypenoside fraction.

2. Column Chromatography Purification:

-

Initial Fractionation (Macroporous Resin): The crude gypenoside extract is dissolved in water and applied to a macroporous resin column (e.g., D101, AB-8). The column is first washed with water to remove sugars and other highly polar impurities. The gypenosides are then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Silica Gel Chromatography: Fractions enriched with this compound (as determined by TLC against a standard) are pooled, concentrated, and subjected to silica gel column chromatography. The elution is typically performed with a gradient of chloroform-methanol-water or ethyl acetate-methanol-water.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative reversed-phase HPLC is employed.

-

Column: C18 column (e.g., 250 mm × 10.0 mm, 5 µm).

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water. A typical gradient might start with a lower organic phase concentration and gradually increase to elute compounds of increasing hydrophobicity.

-

Detection: UV detection at a low wavelength (e.g., 203 nm) is often used for saponins as they lack a strong chromophore.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is removed under reduced pressure to yield the purified compound.

-

Analytical Quantification of this compound by UPLC-MS/MS

The following method is suitable for the quantitative analysis of this compound in biological matrices such as rat plasma.[8]

-

Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of a precipitating solvent (e.g., methanol-acetonitrile, 1:9 v/v) containing an internal standard (e.g., saikosaponin B2). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Chromatographic Conditions:

-

System: ACQUITY I-Class UPLC system.

-

Column: UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).

-

Column Temperature: 40°C.

-

Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

System: Waters XEVO TQ-S microtriple quadrupole tandem mass spectrometer.

-

Ionization Mode: Electrospray ionization in negative-ion mode (ESI-).

-

Quantitative Analysis: Multiple reaction monitoring (MRM) mode.

-

This compound transition: m/z 1045.5 ⟶ 118.9.

-

Internal Standard (Saikosaponin B2) transition: m/z 825.4 ⟶ 617.5.

-

-

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of key signaling pathways, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

PPAR-α Activation

This compound is a selective activator of PPAR-α.[9] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPAR-α by this compound leads to the transcription of target genes involved in fatty acid oxidation, thereby contributing to its lipid-lowering effects.

NF-κB Signaling Inhibition

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway.[10] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) trigger the degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of NF-κB p65.[10] This inhibitory effect on the NF-κB pathway is dependent on its activation of PPAR-α.[10]

Conclusion

This compound, a key bioactive compound from Gynostemma pentaphyllum, demonstrates significant therapeutic potential, primarily through its dual action as a PPAR-α activator and an NF-κB inhibitor. This technical guide provides a foundational understanding of its natural sources, methods for its isolation and quantification, and its molecular mechanisms of action. Further research is warranted to fully elucidate its quantitative distribution in the source plant and to optimize extraction and purification protocols for large-scale production, which will be crucial for its development as a therapeutic agent.

References

- 1. Jiaogulan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. researchgate.net [researchgate.net]

- 3. [Determination of gypenoside XLVI and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gynostemma pentaphyllum extract and Gypenoside L enhance skeletal muscle differentiation and mitochondrial metabolism by activating the PGC-1α pathway in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gynostemma Pentaphyllum Extract Ameliorates High-Fat Diet-Induced Obesity in C57BL/6N Mice by Upregulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gynostemma pentaphyllum extract and its active component gypenoside L improve the exercise performance of treadmill-trained mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gypenosides Production and Spermatogenesis Recovery Potentials of Extracts from Cell Suspension Cultures of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Simultaneous quantitative analysis of nine saponins in Gynostemma pentaphyllum before and after heat processing based on UPLC-Q-Trap-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway [pubmed.ncbi.nlm.nih.gov]

Gypenoside XLIX: A Technical Guide to its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XLIX is a dammarane-type triterpenoid saponin isolated from the traditional Chinese herb Gynostemma pentaphyllum (Thunb.) Makino. This molecule has garnered significant interest within the scientific community for its potent anti-inflammatory and cardiovascular protective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its molecular mechanisms of action. Detailed experimental methodologies are provided for key cited experiments to facilitate reproducibility and further investigation.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside with a dammarane triterpene aglycone. Its chemical structure is characterized by a tetracyclic triterpene core with multiple hydroxyl groups and a side chain to which sugar moieties are attached.

IUPAC Name: (3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₅₂H₈₆O₂₁ | [1][2] |

| Molecular Weight | 1047.23 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Solubility | DMSO: 125 mg/mL (119.36 mM; requires sonication) | [1][2] |

| Also soluble in Methanol, Ethanol, Pyridine | [3] | |

| Source | Gynostemma pentaphyllum (Thunb.) Makino | [1][3] |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is its function as a selective activator of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[4] This activity is central to its anti-inflammatory effects.

Anti-inflammatory Effects

This compound has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor in the inflammatory response.[1] This inhibition is dependent on its activation of PPAR-α. The proposed signaling pathway is as follows:

-

This compound enters the cell and binds to and activates PPAR-α.

-

Activated PPAR-α interferes with the NF-κB signaling cascade.

-

This interference prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus.[1]

-

As a result, the transcription of pro-inflammatory genes regulated by NF-κB is suppressed.

This mechanism has been demonstrated to inhibit the expression of downstream inflammatory mediators, including:

-

Vascular Cell Adhesion Molecule-1 (VCAM-1): this compound inhibits TNF-α-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs).[4]

-

Tissue Factor (TF): It also inhibits lipopolysaccharide (LPS)-induced tissue factor expression and activity in human monocytic cells.

The anti-inflammatory effects of this compound are abolished by the presence of MK-886, a selective PPAR-α antagonist, confirming the PPAR-α-dependent nature of its activity.[1][4]

Quantitative Biological Activity Data

| Parameter | Assay | Cell Line | Value | Reference |

| EC₅₀ | PPAR-α Luciferase Activity | HEK293 | 10.1 µM | [1] |

| Inhibition | TNF-α-induced VCAM-1 Promoter Activity | HUVEC | Concentration-dependent (0-300 µM) | [4] |

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Experimental Protocols and Workflows

Extraction and Isolation of this compound from Gynostemma pentaphyllum

The following is a generalized workflow for the extraction and purification of this compound.

Caption: this compound Extraction Workflow.

Quantification of this compound by UPLC-MS/MS

This protocol is adapted from a method for the determination of this compound in rat plasma.

1. Sample Preparation:

- To 50 µL of plasma, add 150 µL of an acetonitrile-methanol (9:1, v/v) solution containing an internal standard.

- Vortex the mixture for 1 minute.

- Centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant for analysis.

2. UPLC-MS/MS Conditions:

- Column: UPLC BEH C18

- Mobile Phase: Acetonitrile and water with 0.1% formic acid.

- Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

- Detection: Multiple Reaction Monitoring (MRM).

- MRM Transition for this compound: m/z 1045.5 ⟶ 118.9.

PPAR-α Activation Assay (Luciferase Reporter Assay)

This methodology is based on studies demonstrating this compound's PPAR-α activation.[1]

1. Cell Culture and Transfection:

- Culture HEK293 cells in appropriate media.

- Co-transfect the cells with a PPAR-α expression vector (e.g., pBI-G-hPPAR-α) and a luciferase reporter plasmid containing PPAR response elements (PPREs), such as tK-PPREx3-Luc. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

2. Treatment:

- Following transfection, treat the cells with various concentrations of this compound (e.g., 0-300 µM) or a positive control (e.g., Wy-14643). A vehicle control (e.g., DMSO) should also be included.

3. Luciferase Assay:

- After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.

- Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay system.

- Normalize luciferase activity to β-galactosidase activity to account for variations in transfection efficiency.

NF-κB Inhibition and VCAM-1 Promoter Activity Assays

This methodology is based on studies investigating the downstream effects of this compound.[1][4]

1. Cell Culture and Transfection:

- Culture HUVECs or THP-1 cells.

- Transfect the cells with a luciferase reporter plasmid containing the VCAM-1 promoter (pVCAM-1-LUC) or an NF-κB response element.

2. Pre-treatment and Stimulation:

- Pre-treat the transfected cells with this compound at various concentrations for a defined period.

- To assess VCAM-1 promoter activity, stimulate the cells with TNF-α.

- To assess NF-κB activity, stimulate the cells with LPS or TNF-α.

3. Luciferase Assay:

- Following stimulation, lyse the cells and measure luciferase activity as described in the PPAR-α activation assay protocol.

- A decrease in luciferase activity in this compound-treated cells compared to stimulated control cells indicates inhibition of the respective promoter activity.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties mediated through the selective activation of PPAR-α and subsequent inhibition of the NF-κB signaling pathway. Its ability to downregulate the expression of key inflammatory molecules such as VCAM-1 and tissue factor highlights its therapeutic potential for cardiovascular and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.

References

- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Gypenoside XLIX: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XLIX, a dammarane-type glycoside isolated from the traditional Chinese herb Gynostemma pentaphyllum, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, antioxidant, and cell-regulatory properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation

This compound is a selective activator of PPAR-α, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPAR-α by this compound leads to the transcriptional regulation of target genes involved in fatty acid oxidation and the suppression of inflammatory responses.

| Parameter | Value | Cell Line | Reference |

| EC50 for PPAR-α luciferase activity | 10.1 µM | HEK293 | [3][4] |

A detailed protocol for assessing PPAR-α activation is crucial for quantitative analysis.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with a PPAR-α expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A β-galactosidase expression vector is co-transfected for normalization of transfection efficiency.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound (e.g., 0-300 µM) or a known PPAR-α agonist (e.g., Wy-14643) for 24 hours.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize the luciferase readings.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated control cells. The EC50 value is determined by plotting the fold induction against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Inhibition of the NF-κB Signaling Pathway

This compound demonstrates potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition is, at least in part, dependent on its PPAR-α agonistic activity.[5][6] this compound prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus. This leads to the downregulation of pro-inflammatory genes such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

| Parameter | Effect of this compound | Concentration | Cell Line | Reference |

| TNF-α-induced VCAM-1 promoter activity | Inhibition | 0-300 µM | HUVECs | [1] |

| LPS-induced NF-κB luciferase activity | Inhibition | - | Macrophages | [3] |

| TNF-α, IL-1β, IL-6 mRNA expression | Downregulation | - | Liver and Muscle |

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines are cultured and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like TNF-α (e.g., 10 ng/mL) or Lipopolysaccharide (LPS).

-

Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted from the cells using a commercial kit.

-

Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).

-

Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. Band intensities are quantified using densitometry software.

Modulation of the PI3K/AKT Signaling Pathway

This compound has been shown to modulate the PI3K/AKT signaling pathway, which is a central regulator of cell survival, growth, and apoptosis. The specific effects of this compound on this pathway can be cell-type and context-dependent. In some contexts, such as in neuronal cells, it promotes cell survival by activating PI3K/AKT signaling.[5] In contrast, in some cancer cells, it has been reported to induce apoptosis by inhibiting this pathway.

-

Cell Treatment and Lysis: Cells are treated with this compound at various concentrations and time points. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Protein samples are subjected to Western blotting as described previously. Membranes are probed with primary antibodies specific for phosphorylated and total forms of PI3K, AKT, and downstream targets like mTOR and FOXO1.

-

Densitometric Analysis: The ratio of phosphorylated protein to total protein is calculated to determine the activation status of the pathway.

Activation of the Nrf2-Keap1 Antioxidant Pathway

This compound enhances the cellular antioxidant defense system through the activation of the Nrf2-Keap1 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. This compound is thought to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, upregulating their expression.

-

Immunofluorescence: Cells grown on coverslips are treated with this compound. After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against Nrf2. Following incubation with a fluorescently labeled secondary antibody, the coverslips are mounted, and Nrf2 localization is visualized using a fluorescence microscope.

-

Western Blot of Nuclear Fractions: Nuclear extracts are prepared from this compound-treated cells, and the levels of Nrf2 are analyzed by Western blotting.

Summary and Future Directions

This compound is a multi-target natural compound with a complex and promising mechanism of action. Its ability to activate PPAR-α, inhibit NF-κB, modulate PI3K/AKT signaling, and activate the Nrf2-Keap1 pathway underscores its potential as a therapeutic agent for a range of diseases, including inflammatory disorders, metabolic diseases, and neurodegenerative conditions.

Future research should focus on further elucidating the precise molecular interactions of this compound with its targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its efficacy and safety in preclinical and clinical settings. The detailed understanding of its mechanism of action provided in this guide serves as a foundation for these critical next steps in the development of this compound-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Gypenoside XLIX: A Comprehensive Technical Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XLIX, a dammarane-type glycoside isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of the biological activities of this compound, focusing on its molecular mechanisms of action. The information is presented to support further research and drug development efforts.

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data on the biological efficacy of this compound from various in vitro and in vivo studies.

| Biological Activity | Assay/Model | Key Parameter | Value | Reference(s) |

| PPAR-alpha Activation | PPAR-alpha luciferase activity assay in HEK293 cells | EC50 | 10.1 µM | [1] |

| Anti-inflammatory | Inhibition of VCAM-1 promoter activity in TNF-α-stimulated HUVECs | Concentration Range | 0 - 300 µM (concentration-dependent inhibition) | [2] |

| Anti-inflammatory | Inhibition of TF promoter activity in LPS-stimulated THP-1 cells | Concentration Range | 0 - 300 µM (concentration-dependent inhibition) | [3] |

| Insulin Sensitization | Hyperinsulinemic-euglycemic clamp in Sprague-Dawley rats | In vivo Dosage | 4 mg/kg (i.v.) | [4] |

| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) in rats | In vivo Dosage | Not specified | [5] |

| Acute Lung Injury | Cecal Ligation and Puncture (CLP)-induced ALI in mice | In vivo Dosage | 40 mg/kg (i.p.) | [6] |

| Intestinal Injury | Cecal Ligation and Puncture (CLP)-induced sepsis in mice | In vivo Dosage | 40 mg/kg (i.p.) | [7] |

| Atherosclerosis | High-fat diet-induced atherosclerosis in ApoE-/- mice | In vivo Dosage | Not specified | [8] |

| Pharmacokinetics | UPLC-MS/MS analysis in rats | Oral Bioavailability | 0.14% | [9][10] |

| Pharmacokinetics | UPLC-MS/MS analysis in rats | Oral half-life (t1/2z) | 1.8 ± 0.6 h | [10] |

| Antiviral (Enterovirus 71) | Viral titer assay | EC50 | 3.53 µM | [11] |

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

Inhibition of NF-κB Signaling via PPAR-α Activation

This compound is a selective activator of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1] Activation of PPAR-α by this compound leads to the inhibition of the pro-inflammatory NF-κB signaling pathway.[1][12] This is a crucial mechanism for its anti-inflammatory effects. The inhibition of NF-κB activation was shown to be abolished by the PPAR-α antagonist MK-886.[12]

Caption: this compound activates PPAR-α, leading to the inhibition of the IKK complex and subsequent suppression of NF-κB activation.

Attenuation of Insulin Resistance via IRS1/PI3K/Akt and IKKβ/NF-κB Pathways

In the context of insulin resistance, this compound has been shown to improve insulin sensitivity by attenuating the impairment of the IRS1/PI3K/Akt signaling pathway.[4] Concurrently, it inhibits the lipid-stimulated activation of the pro-inflammatory IKKβ/NF-κB pathway, which is known to contribute to insulin resistance.[4]

Caption: this compound improves insulin signaling by inhibiting the inflammatory IKKβ/NF-κB pathway.

Activation of the Sirt1/Nrf2 Antioxidant Pathway

This compound has demonstrated protective effects against oxidative stress by activating the Sirt1/Nrf2 signaling pathway.[6] This leads to the upregulation of antioxidant enzymes and a reduction in reactive oxygen species (ROS).

Caption: this compound activates the Sirt1/Nrf2 pathway to enhance antioxidant defenses.

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments cited in the literature on this compound.

In Vivo Anti-inflammatory and Insulin Sensitizing Studies

-

Animal Model: Male Sprague-Dawley rats (200-300 g) are commonly used.[4] For atherosclerosis studies, ApoE-/- mice are utilized.[8] For sepsis-induced organ injury, a cecal ligation and puncture (CLP) model in mice is established.[6][7]

-

Treatment: this compound is administered via intravenous (i.v.) injection (e.g., 4 mg/kg) or intraperitoneal (i.p.) injection (e.g., 40 mg/kg).[4][6][7]

-

Induction of Insulin Resistance: A 3-hour intravenous infusion of 6.6% intralipid is used to induce acute insulin resistance.[4]

-

Assessment of Insulin Sensitivity: The hyperinsulinemic-euglycemic clamp technique is considered the gold standard and is performed to measure the steady-state glucose infusion rate (SSGIR).[4]

-

Biochemical Analysis: Plasma levels of free fatty acids (FFA), glucose, and insulin are measured using commercially available kits.

-

Molecular Analysis: Tissue samples (liver, gastrocnemius muscle) are collected for Western blot analysis of key signaling proteins (e.g., p-IRS1, p-Akt, p-IκBα, nuclear NF-κB p65) and quantitative real-time PCR (qPCR) for the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β).[4]

In Vitro Anti-inflammatory Assays

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs), human monocytic THP-1 cells, and murine macrophage-like RAW 264.7 cells are frequently used.

-

Stimulation: Inflammation is induced using lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10-20 ng/mL).[12]

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0-300 µM) for a specified duration before stimulation.[2][3]

-

Luciferase Reporter Assays: To assess the effect on transcription factor activity, cells are transfected with reporter plasmids containing response elements for NF-κB or PPAR-α. Luciferase activity is measured as a readout of activation.[1][12]

-

Western Blotting: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared to analyze the protein levels and phosphorylation status of key signaling molecules such as IκBα, p65, and components of the PI3K/Akt and Sirt1/Nrf2 pathways.

-

qPCR: Total RNA is extracted to quantify the mRNA expression levels of pro-inflammatory cytokines and antioxidant enzymes.

Western Blotting Protocol (General)

-

Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are separated on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: The membrane is washed three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: The membrane is washed three times with TBST for 10 minutes each.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) Protocol (General)

-

RNA Extraction: Total RNA is isolated from cells or tissues using TRIzol reagent or a commercial kit.

-

RNA Quantification and Quality Control: The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: The reaction is performed in a real-time PCR cycler.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential, particularly in the areas of inflammation, metabolic disorders, and oxidative stress-related conditions. Its ability to modulate key signaling pathways such as PPAR-α, NF-κB, PI3K/Akt, and Sirt1/Nrf2 provides a solid foundation for its pharmacological effects. The data and protocols summarized in this guide are intended to facilitate further research into the precise mechanisms of action of this compound and to accelerate its development as a potential therapeutic agent.

References

- 1. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. researchgate.net [researchgate.net]

- 6. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Pharmacological Profile of Gypenoside XLIX: A Technical Guide

Gypenoside XLIX, a dammarane-type glycoside isolated from the traditional Chinese medicine Gynostemma pentaphyllum, has emerged as a promising therapeutic agent with a diverse pharmacological profile.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Core Pharmacological Activities

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and metabolism-regulating properties. These activities contribute to its therapeutic potential in various conditions, including insulin resistance, sepsis-induced organ injury, and atherosclerosis.[1][4][5]

Anti-inflammatory Effects

A key aspect of this compound's pharmacological profile is its potent anti-inflammatory activity. It has been shown to suppress the activation of the canonical proinflammatory IKKβ/NF-κB pathway.[1] This inhibition leads to a reduction in the expression of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] Furthermore, this compound has been identified as a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator, which contributes to its anti-inflammatory effects by inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1).[6][7]

Attenuation of Insulin Resistance

This compound has demonstrated significant efficacy in improving insulin sensitivity. In a lipid-infused rat model of insulin resistance, pretreatment with this compound partially prevented the decrease in the steady-state glucose infusion rate (SSGIR), a key indicator of insulin sensitivity.[1] The underlying mechanism involves the attenuation of lipid-induced impairment of the IRS1/PI3K/Akt insulin signaling pathway in both the liver and gastrocnemius muscle.[1] By down-regulating the serine phosphorylation of IRS1 and up-regulating the phosphorylation of PI3K and Akt, this compound helps restore normal insulin signaling.[1]

Antioxidant Properties

This compound exhibits significant antioxidant capabilities by mitigating oxidative damage.[8] It works by suppressing the levels of reactive oxygen species (ROS) while enhancing the capacity of endogenous antioxidant systems, including catalase (CAT) and glutathione (GSH).[4][8] This is achieved, in part, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway.[4]

Anti-apoptotic and Pro-autophagy Effects

In the context of sepsis-induced intestinal injury and ischemic stroke, this compound has been shown to inhibit apoptosis.[4][9] This protective effect is mediated through the modulation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[4][9] Furthermore, in neuronal cells, this compound may promote mitochondrial autophagy by regulating the PI3K/AKT/FOXO1 signaling pathway, thereby reducing the accumulation of intracellular ROS and alleviating cellular damage.[9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological and pharmacokinetic profile of this compound.

Table 1: In Vivo Efficacy in a Rat Model of Insulin Resistance [1]

| Parameter | Control (Saline) | Insulin Resistance (Intralipid) | This compound (4 mg/kg) + Intralipid |

| Steady-State Glucose Infusion Rate (SSGIR) (mg/Kg/min) | 14.79 ± 0.54 | 3.95 ± 0.23 | 8.72 ± 0.21 |

Table 2: Pharmacokinetic Parameters of this compound in Rats [10][11]

| Parameter | Value |

| Plasma Half-life (t½) | 3 to 4 hours[1] |

| Oral Bioavailability | 0.14% |

| Intravenous Half-life (t½z) | 1.8 ± 0.6 h |

Key Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these pathways.

Caption: this compound's role in improving insulin sensitivity.

Caption: Antioxidant mechanism of this compound.

Caption: Anti-apoptotic and pro-autophagy pathways of this compound.

Experimental Methodologies

The pharmacological effects of this compound have been elucidated through a variety of in vivo and in vitro experimental protocols.

Hyperinsulinemic-Euglycemic Clamp

This "gold standard" technique was used to assess whole-body insulin sensitivity in rats.[1]

-

Animal Model: Male Sprague-Dawley rats were used.[1]

-

Procedure:

-

Rats were fasted overnight and then anesthetized.[1]

-

Catheters were inserted for infusions and blood sampling.[1]

-

A continuous infusion of insulin (3 mU·Kg-1·min-1) was administered.[1]

-

A variable infusion of 30% dextrose was used to maintain euglycemia (blood glucose within 10% of basal value).[1]

-

The steady-state glucose infusion rate (SSGIR) was calculated during the last 2 hours of the clamp.[1]

-

-

Treatment Groups:

Western Blot Analysis

This technique was employed to analyze the protein expression and phosphorylation status in key signaling pathways.[1]

-

Sample Preparation: Liver and gastrocnemius muscle tissues were collected and homogenized.[1]

-

Procedure:

-

Protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were incubated with primary antibodies against target proteins (e.g., IRS1, p-IRS1, PI3K, p-PI3K, Akt, p-Akt, IκBα, NF-κB p65).[1]

-

Membranes were then incubated with secondary antibodies.

-

Protein bands were visualized and quantified.[1]

-

Quantitative Real-Time PCR (qPCR)

qPCR was used to determine the mRNA expression levels of proinflammatory genes.[1]

-

Sample Preparation: Total RNA was extracted from liver and gastrocnemius muscle tissues.[1]

-

Procedure:

-

RNA was reverse-transcribed into cDNA.

-

qPCR was performed using specific primers for TNF-α, IL-6, and IL-1β.[1]

-

Gene expression levels were normalized to a housekeeping gene.

-

UPLC-MS/MS for Pharmacokinetic Analysis

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the determination of this compound in rat plasma.[10][11][12]

-

Sample Preparation: Plasma samples were deproteinized with acetonitrile-methanol.[12]

-

Chromatography: Separation was achieved on a UPLC BEH C18 column.[11][12]

-

Mass Spectrometry: Detection was performed using electrospray ionization in negative-ion mode with multiple reaction monitoring (MRM).[10][11][12]

-

Quantification: A calibration curve was constructed using standard solutions of this compound in blank rat plasma.[10][12]

Conclusion

This compound is a multifaceted pharmacological agent with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, insulin resistance, oxidative stress, and apoptosis provides a strong rationale for its further development as a therapeutic candidate for a range of metabolic and inflammatory diseases. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic utility of this promising natural compound.

References

- 1. e-century.us [e-century.us]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Gypenoside XLIX: A Deep Dive into Downstream Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gypenoside XLIX, a dammarane-type glycoside isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a wide spectrum of pharmacological activities. Its therapeutic potential spans metabolic diseases, inflammation, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key signaling cascades. The following sections detail these pathways, presenting the mechanism of action, supporting quantitative data, and relevant experimental methodologies.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation and Anti-Inflammatory Effects

This compound is a selective activator of PPAR-α, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1][2] Activation of PPAR-α by this compound leads to the inhibition of pro-inflammatory signaling pathways, such as NF-κB.[1] This mechanism underlies its potent anti-inflammatory effects, including the inhibition of vascular cell adhesion molecule-1 (VCAM-1) and tissue factor (TF) expression.[3][4]

| Parameter | Cell Line | Treatment/Inducer | Result | Reference |

| PPAR-α Luciferase Activity | HEK293 | This compound | EC50: 10.1 µM | [5] |

| VCAM-1 Promoter Activity Inhibition | HUVECs | TNF-α + this compound (0-300 µM) | Concentration-dependent inhibition | [3] |

| Tissue Factor (TF) Promoter Activity Inhibition | THP-1 | LPS + this compound (0-300 µM) | Concentration-dependent inhibition | [4] |

| NO Production Inhibition | RAW 264.7 | LPS + Gypenosides | IC50: 3.1+/-0.4 µg/mL | [6] |

Objective: To quantify the activation of PPAR-α by this compound.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

Materials:

-

HEK293 cells

-

Expression vectors for PPAR-α

-

tk-PPREx3-Luc reporter plasmid

-

This compound

-

Control vehicle (e.g., DMSO)

-

Lipofectamine 2000 or other suitable transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in 24-well plates at a density that will reach 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPAR-α expression vector and the tk-PPREx3-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase vector can be co-transfected for normalization.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity relative to the vehicle control. The EC50 value can be determined by plotting the fold change against the log concentration of this compound.[5]

PI3K/AKT Signaling Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in a context-dependent manner, leading to both pro-survival and pro-apoptotic outcomes.

-

Neuroprotection: In the context of ischemic stroke, this compound activates the PI3K/AKT pathway, which in turn inhibits the transcription factor FOXO1.[7][8] This leads to the promotion of neuronal mitochondrial autophagy and a reduction in apoptosis, ultimately conferring neuroprotective effects.[7][8]

-

Cancer Cell Apoptosis: Conversely, in various cancer cell lines, including gastric and bladder cancer, gypenosides inhibit the PI3K/AKT/mTOR signaling pathway.[9][10][11] This inhibition leads to the induction of apoptosis, highlighting the potential of gypenosides as anti-cancer agents.[9][10]

| Effect | Cell Line/Model | Treatment | Result | Reference |

| Increased Neuronal Viability | OGD-treated neurons | 12.5 µM this compound | Significantly higher than OGD group (p < 0.01) | [7][8] |

| Reduced Neuronal Apoptosis | OGD-treated neurons | This compound | Significantly reduced (p < 0.01) | [7][8] |

| Inhibition of Cancer Cell Viability | HGC-27 (gastric cancer) | 50 µg/mL Gypenoside | Survival rate < 50% | [9] |

| Inhibition of Cancer Cell Viability | SGC-7901 (gastric cancer) | 100 µg/mL Gypenoside | Survival rate < 50% | [9] |

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Cell Line: Relevant cell line (e.g., neuronal cells for neuroprotection studies, cancer cell lines for apoptosis studies).

Materials:

-

Cell line of interest

-

This compound

-

Control vehicle (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-FOXO1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for the desired time.

-

Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphoprotein bands to their respective total protein bands.[7][9]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. Gypenosides, including this compound, have been shown to activate AMPK, which contributes to their beneficial effects on metabolic disorders.[12][13] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.

The activation of AMPK is typically assessed by measuring the phosphorylation of its catalytic subunit at Threonine 172. The western blot protocol described for the PI3K/AKT pathway can be adapted for this purpose, using primary antibodies specific for p-AMPK (Thr172) and total AMPK.[12]

Other Notable Signaling Pathways

-

Nrf2-Keap1 Pathway: this compound can activate the Nrf2-Keap1 pathway, a key regulator of the antioxidant response.[14] This leads to the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[15][16]

-

STAT3 Signaling: In the context of cancer, gypenosides have been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival.[9][17] This can lead to the downregulation of target genes such as PD-L1, suggesting a role for gypenosides in cancer immunotherapy.[9]

-

Mitochondria-Dependent Apoptosis: Gypenosides can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[18][19] This involves the regulation of Bcl-2 family proteins, mitochondrial membrane depolarization, and the release of cytochrome c.[18][20]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is also modulated by gypenosides in cancer cells.[21][22][23]

Conclusion

This compound is a multifaceted bioactive compound that modulates a complex network of downstream signaling pathways. Its ability to activate PPAR-α and AMPK, while context-dependently regulating the PI3K/AKT, Nrf2, and STAT3 pathways, underscores its therapeutic potential in a range of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compound. Future investigations should focus on elucidating the precise molecular interactions and the interplay between these pathways to fully realize its clinical utility.

References

- 1. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gypenosides derived from Gynostemma pentaphyllum suppress NO synthesis in murine macrophages by inhibiting iNOS enzymatic activity and attenuating NF-kappaB-mediated iNOS protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke [frontiersin.org]

- 8. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 11. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gynostemma pentaphyllum extract and Gypenoside L enhance skeletal muscle differentiation and mitochondrial metabolism by activating the PGC-1α pathway in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginsenoside Rg3 ameliorates myocardial glucose metabolism and insulin resistance via activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gypenosides Induce Apoptosis by Ca2+ Overload Mediated by Endoplasmic-Reticulum and Store-Operated Ca2+ Channels in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Effects of Gypenoside XLIX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside XLIX, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, focusing on its molecular mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for its multifaceted anti-inflammatory activities.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including sepsis, atherosclerosis, insulin resistance, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a significant focus of modern drug discovery. This compound has demonstrated significant potential in this area by modulating key inflammatory signaling pathways.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-target approach, primarily involving the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and antioxidant responses.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to potently inhibit the NF-κB pathway.

Activation of PPAR-α

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Activation of PPAR-α can antagonize the NF-κB signaling pathway. This compound is a selective activator of PPAR-α, and its anti-inflammatory effects are, in part, mediated through this activation.

Modulation of Nrf2 and NLRP3 Inflammasome Pathways

This compound has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses, which helps to mitigate oxidative stress-induced inflammation. Furthermore, it can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory efficacy of this compound from various studies.

| In Vitro Assay | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| VCAM-1 Promoter Activity | HUVECs | TNF-α | 0-300 µM | Concentration-dependent inhibition | |

| Tissue Factor (TF) Promoter Activity | THP-1 monocytes | LPS | 0-300 µM | Concentration-dependent inhibition | |

| PPAR-α Luciferase Activity | HEK293 cells | - | EC50: 10.1 µM | Enhanced activity | |

| Pro-inflammatory Gene Expression | Rat Liver and Gastrocnemius Muscle | Lipid Infusion | - | Significant reduction in TNF-α, IL-6, and IL-1β mRNA |

| In Vivo Model | Animal | Disease Model | This compound Dosage | Effect | Reference |

| Sepsis-induced Intestinal Injury | Mice | Cecal Ligation and Puncture (CLP) | 40 mg/kg (intraperitoneal) | Alleviated intestinal inflammation | |

| Insulin Resistance | Rats | Lipid Infusion | - | Improved insulin sensitivity and reduced inflammation |

Experimental Protocols

In Vitro LPS-induced Inflammation in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (10-100 ng/mL) for the desired time (e.g., 24 hours for cytokine measurements).

-

Analysis:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify the concentration of cytokines in the supernatant using ELISA kits.

-

Gene Expression (iNOS, COX-2): Analyze the mRNA levels of target genes using RT-qPCR.

-

Protein Expression (NF-κB pathway proteins): Perform Western blotting to analyze the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

-

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

This protocol describes the induction of sepsis in mice to evaluate the protective effects of this compound.

-

Animals: Use male C57BL/6 mice (8-10 weeks old).

-

Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum just distal to the ileocecal valve.

-

Puncture the ligated cecum once or twice with a 22-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of feces.

-

Return the cecum to the peritoneal cavity and close the incision in layers.

-

-

Treatment: Administer this compound (e.g., 40 mg/kg) intraperitoneally immediately after surgery.

-

Post-operative Care: Provide fluid resuscitation with sterile saline and appropriate analgesics.

-

Analysis:

-

Survival Rate: Monitor the survival of the animals for a specified period (e.g., 7 days).

-

Organ Injury: Harvest organs (e.g., intestine, lung, liver) at a specific time point for histological analysis (H&E staining).

-

Inflammatory Markers: Measure cytokine levels in the serum and peritoneal lavage fluid using ELISA.

-

Oxidative Stress Markers: Analyze markers of oxidative stress in tissue homogenates.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Culture HEK293T or a similar cell line.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

-

Treatment: Pre-treat the transfected cells with this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

PPAR-α Reporter Gene Assay

This assay determines the ability of this compound to activate PPAR-α.

-

Cell Culture and Transfection:

-

Use a suitable cell line, such as HEK293.

-

Co-transfect the cells with a PPAR-α expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene.

-

-

Treatment: Treat the transfected cells with various concentrations of this compound.

-

Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity.

-

Data Analysis: Calculate the fold activation of PPAR-α by comparing the luciferase activity in treated cells to that in vehicle-treated control cells.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound inhibits NF-κB signaling and activates PPAR-α.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a compelling natural product with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including NF-κB, PPAR-α, Nrf2, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a wide range of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future research should focus on detailed dose-response studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of preclinical disease models to pave the way for potential clinical applications.

Gypenoside XLIX: A Comprehensive Technical Guide on Its Role in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XLIX (Gyp-XLIX), a dammarane-type glycoside isolated from the traditional Chinese herb Gynostemma pentaphyllum, has emerged as a promising therapeutic agent for a spectrum of metabolic diseases.[1][2] This technical guide provides an in-depth analysis of the core mechanisms, quantitative effects, and experimental methodologies related to the action of this compound on metabolic disorders, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis. The information is curated to support further research and drug development endeavors in this field.

Core Mechanism of Action

This compound exerts its therapeutic effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in inflammation, insulin signaling, and lipid metabolism. Its actions also extend to the regulation of gut microbiota, which plays a crucial role in metabolic homeostasis.

Anti-inflammatory Effects

A key mechanism underlying the benefits of this compound in metabolic diseases is its potent anti-inflammatory activity. Chronic low-grade inflammation is a well-established driver of insulin resistance and related complications. Gyp-XLIX has been shown to suppress the pro-inflammatory IKKβ/NF-κB signaling pathway.[1] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] By mitigating inflammation in metabolic tissues like the liver and muscle, this compound helps to preserve insulin sensitivity.[1]

Enhancement of Insulin Signaling

This compound has been demonstrated to directly improve insulin signaling. It attenuates the impairment of the IRS1/PI3K/Akt pathway, a critical cascade for insulin-mediated glucose uptake and metabolism.[1] By promoting the phosphorylation of key components of this pathway, Gyp-XLIX enhances the cellular response to insulin, thereby combating insulin resistance.[1]

Modulation of Lipid Metabolism and Gut Microbiota

In the context of NAFLD and atherosclerosis, this compound influences lipid metabolism and the gut microbiome. It is a selective peroxisome proliferator-activated receptor (PPAR)-α activator, which plays a role in fatty acid oxidation.[2][3] Furthermore, it can regulate the expression of genes involved in glycerophospholipid metabolism, bile secretion, and fatty acid degradation.[2][3]

Recent studies have highlighted the role of this compound in remodeling the gut microbiota.[4][5] It has been shown to decrease the abundance of trimethylamine-producing bacteria and increase butyrate-producing bacteria, which are beneficial for gut health and metabolic function.[4][5] This modulation of the gut microbiome contributes to its anti-atherosclerotic effects.[4][5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from key preclinical studies, demonstrating the significant impact of this compound on various metabolic parameters.

Table 1: Effect of this compound on Insulin Sensitivity in Lipid-Infused Rats[1]

| Parameter | Saline Group | Intralipid (IL) Group | IL + Gyp-XLIX Group |

| Steady-State Glucose Infusion Rate (SSGIR) (mg/Kg/min) | 14.79 ± 0.54 | 3.95 ± 0.23 | 8.72 ± 0.21 |

| Plasma Free Fatty Acid (FFA) (μmol/L) | 356.8 ± 28.7 | 1245.3 ± 98.5 | 1198.6 ± 87.4 |

| Liver p-IRS1 (Ser307)/IRS1 | 1.00 ± 0.00 | 2.87 ± 0.15 | 1.54 ± 0.09 |

| Liver p-Akt (Ser473)/Akt | 1.00 ± 0.00 | 0.31 ± 0.02 | 0.72 ± 0.04** |

| Muscle p-IRS1 (Ser307)/IRS1 | 1.00 ± 0.00 | 2.59 ± 0.13 | 1.41 ± 0.08 |

| Muscle p-Akt (Ser473)/Akt | 1.00 ± 0.00 | 0.35 ± 0.02* | 0.78 ± 0.05 |

*p < 0.001 vs Saline group; **p < 0.01 vs IL group

Table 2: Gene Expression Changes in Fatty Liver Cells Treated with this compound[3]

| Gene Expression Status | Number of Genes |

| Highly expressed in fatty liver cells, decreased to normal levels after Gyp-XLIX treatment | 172 |

| Under-expressed in fatty liver cells, increased to normal levels after Gyp-XLIX treatment | 610 |

| Total Differentially Expressed Genes (DEGs) regulated by Gyp-XLIX | 782 |

Table 3: Effect of this compound on Serum Lipids in ApoE-/- Mice with Atherosclerosis[5]

| Parameter | Control Group | High-Fat Choline Diet (HFCD) Group | HFCD + GPE Group |

| Total Cholesterol (TC) (mmol/L) | 2.8 ± 0.4 | 15.2 ± 1.8 | 10.1 ± 1.2** |

| Triglycerides (TG) (mmol/L) | 0.6 ± 0.1 | 1.9 ± 0.3 | 1.2 ± 0.2 |

| Low-Density Lipoprotein Cholesterol (LDL-C) (mmol/L) | 0.5 ± 0.1 | 8.9 ± 1.1* | 5.3 ± 0.7 |

| High-Density Lipoprotein Cholesterol (HDL-C) (mmol/L) | 1.5 ± 0.2 | 0.8 ± 0.1* | 1.2 ± 0.1** |

*p < 0.01 vs Control group; **p < 0.05 vs HFCD group

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs are crucial for understanding the research conducted on this compound.

Caption: this compound signaling pathway in metabolic regulation.

Caption: Experimental workflow for in vivo insulin resistance study.

Detailed Experimental Protocols

In Vivo Model of Insulin Resistance[1]

-

Animal Model: Adult male Sprague-Dawley rats (200-300 g) were used.

-

Housing: Animals were housed in sterilized cages with a 12-hour light/dark cycle, 50% humidity, and controlled temperature (22-24°C).

-

Experimental Groups:

-

Saline Group: Infused with saline.

-

Intralipid (IL) Group: Infused with a lipid emulsion to induce insulin resistance.

-

IL + Gyp-XLIX Group: Pretreated with this compound before lipid infusion.

-

-

This compound Administration: The specific dosage and route of administration for Gyp-XLIX pretreatment should be referenced from the primary literature for precise replication.

-